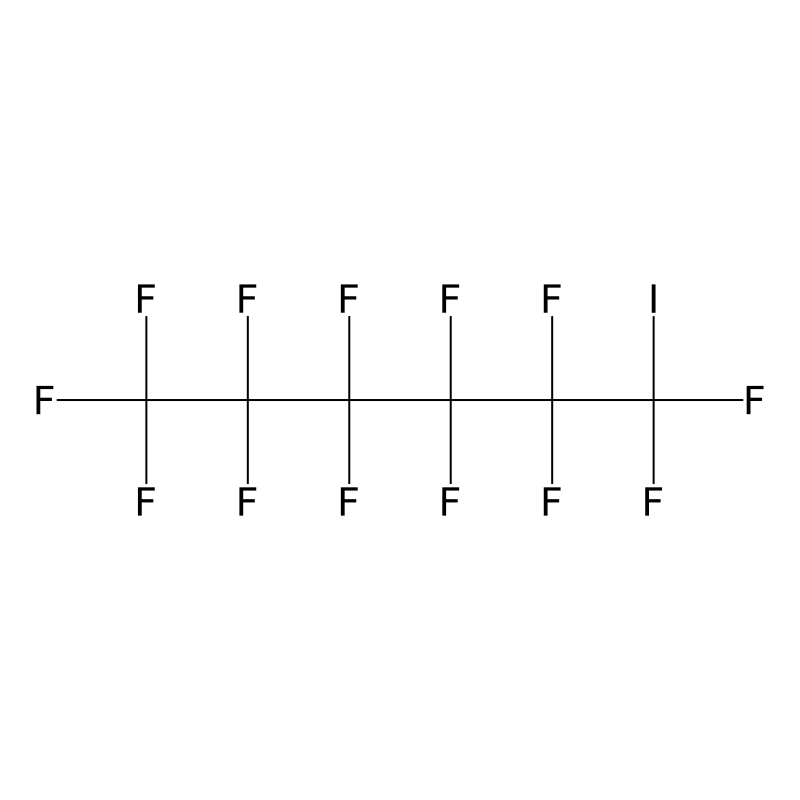

Perfluorohexyl iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Perfluorohexyl iodide (CAS 355-43-1) is a highly reactive, liquid perfluoroalkyl halide utilized globally as a primary telogen and synthon for introducing the hydrophobic and oleophobic perfluorohexyl (C6F13) group. As global regulations mandate the phase-out of long-chain perfluoroalkyl substances (PFAS), C6F13I has emerged as the critical procurement baseline for synthesizing compliant fluorosurfactants, surface protectants, and specialty fluoropolymers. Its highly labile carbon-iodine bond makes it an ideal precursor for Atom Transfer Radical Addition (ATRA) and iodine-transfer polymerization (ITP), offering a precise balance of high reactivity, optimal downstream surface energy reduction, and improved environmental fate compared to legacy materials .

Substituting perfluorohexyl iodide with generic alternatives introduces severe performance or compliance failures. Utilizing the legacy C8 homolog, perfluorooctyl iodide (C8F17I), directly violates emerging global restrictions on long-chain PFAS (e.g., PFOA precursors) due to its extreme bioaccumulation potential and extended biological half-life [1]. Conversely, substituting with the shorter perfluorobutyl iodide (C4F9I) yields downstream surfactants that frequently fail to meet the strict surface tension reduction requirements demanded by high-performance coatings and firefighting foams [2]. Furthermore, attempting to use perfluorohexyl bromide (C6F13Br) to save costs results in synthesis bottlenecks; the stronger C-Br bond drastically reduces radical initiation efficiency, requiring harsher conditions, higher temperatures, and stronger catalysts for telomerization and cross-coupling reactions [3].

References

- [1] Miljøstyrelsen. Short-chain Polyfluoroalkyl Substances (PFAS). Environmental Project No. 1707, 2015.

- [2] ResearchGate. Fluorinated sulfonate surfactants. J. Surfactants Deterg., 2010.

- [3] Macromolecules. Universal Group 14 Free Radical Photoinitiators for Vinylidene Fluoride. 2019, 52, 23, 9389–9403.

Radical Reactivity and Chain Transfer Efficiency

The lability of the carbon-halogen bond is the primary driver of reactivity in radical-mediated syntheses. At 120 °C, the chain transfer constant (CT) for perfluorohexyl iodide (C6F13I) is measured at 8 × 10⁻¹, whereas the bromide analog (C6F13Br) exhibits a CT of only 9 × 10⁻² [1]. This nearly order-of-magnitude difference in reactivity confirms that the C-I bond is significantly easier to cleave homolytically than the C-Br bond. Consequently, C6F13I can be activated under much milder conditions—such as visible-light photocatalysis or lower-temperature thermal initiation—resulting in higher yields and fewer side reactions during the synthesis of functionalized fluorinated intermediates [2].

| Evidence Dimension | Chain transfer constant (CT) at 120 °C |

| Target Compound Data | C6F13I: 8 × 10⁻¹ |

| Comparator Or Baseline | C6F13Br: 9 × 10⁻² |

| Quantified Difference | ~8.8x higher chain transfer efficiency for the iodide |

| Conditions | Radical polymerization/telomerization conditions at 120 °C |

Allows manufacturers to utilize milder, lower-energy synthesis routes for fluoropolymers and intermediates, reducing production costs and improving yield.

Downstream Surface Tension Performance vs. Short-Chain Analogs

A primary procurement driver for C6F13I is its ability to generate surfactants that match the performance of banned C8 derivatives without the associated regulatory baggage. When converted into catanionic or sulfonate surfactants, C6F13- derivatives routinely achieve aqueous surface tensions below 20 mN/m (often ~19.8 mN/m) [1]. In contrast, derivatives synthesized from the shorter C4F9I require significantly higher concentrations to achieve comparable surface activity, and often plateau at higher surface tensions due to the reduced hydrophobicity of the shorter perfluoroalkyl chain [2]. This makes C6F13I the optimal 'sweet spot' for fluorine efficiency and high-end surface performance.

| Evidence Dimension | Minimum aqueous surface tension of derived surfactants |

| Target Compound Data | C6F13 derivatives: <20 mN/m (e.g., ~19.8 mN/m) |

| Comparator Or Baseline | C4F9 derivatives: Require higher concentrations; functionally inferior surface energy reduction |

| Quantified Difference | C6 achieves parity with legacy C8 performance; C4 cannot match efficiency |

| Conditions | Aqueous surfactant formulations at Critical Micellar Concentration (CMC) |

Ensures that procured raw materials will yield final products (like coatings and foams) that meet strict industrial performance benchmarks without relying on restricted C8 chemistry.

Regulatory Viability and Biological Half-Life

The transition from C8 to C6 fluorinated building blocks is mandated by international environmental regulations. Perfluorooctyl iodide (C8F17I) and its derivatives are classified as long-chain PFAS, which exhibit extreme environmental persistence and long biological half-lives (often measured in years in human serum) [1]. Perfluorohexyl iodide (C6F13I) produces short-chain PFAS derivatives (like PFHxA precursors) that demonstrate significantly faster elimination rates and lower bioaccumulation potential[2]. Procuring C6F13I instead of C8F17I is therefore not just a chemical choice, but a mandatory compliance strategy to maintain market access under REACH, EPA, and Stockholm Convention frameworks.

| Evidence Dimension | Bioaccumulation potential and regulatory classification |

| Target Compound Data | C6F13I: Short-chain PFAS precursor, faster biological elimination, broadly compliant |

| Comparator Or Baseline | C8F17I: Long-chain PFAS precursor, highly bioaccumulative, globally restricted (PFOA precursor) |

| Quantified Difference | C6 derivatives have exponentially shorter biological half-lives than C8 derivatives |

| Conditions | Environmental fate and mammalian biological elimination models |

Eliminates the risk of procuring a precursor that yields restricted or banned downstream products, ensuring long-term commercial viability.

Synthesis of Compliant High-Performance Fluorosurfactants

Because C6F13I derivatives achieve surface tensions below 20 mN/m, this compound is the premier precursor for manufacturing environmentally compliant aqueous film-forming foams (AFFF), leveling agents for paints, and wetting agents. It directly replaces C8F17I in these workflows, maintaining critical product performance while satisfying modern short-chain PFAS regulations[1].

Iodine-Transfer Polymerization (ITP) of Fluoropolymers

Leveraging its high chain transfer constant (8 × 10⁻¹ at 120 °C), C6F13I is highly effective as a chain transfer agent in the controlled radical polymerization of vinylidene fluoride (VDF) and other fluoroalkenes. It allows for the precise synthesis of telechelic fluoropolymers with well-defined end groups, which are essential for advanced elastomers and battery binders [2].

Pharmaceutical and Agrochemical Intermediates via ATRA

The highly labile C-I bond makes C6F13I an ideal reagent for Atom Transfer Radical Addition (ATRA) across alkenes and alkynes. Under mild photocatalytic or thermal conditions, it efficiently introduces the lipophilic C6F13 group into complex organic molecules, a critical step in discovering new active pharmaceutical ingredients (APIs) where C-Br analogs would fail to react efficiently [3].

Physical Description

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 55 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 54 of 55 companies with hazard statement code(s):;

H315 (18.52%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (18.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H413 (74.07%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-6-iodo-: ACTIVE